REACTION_CXSMILES
|
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.035 mol | |
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |